2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile
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Overview
Description
2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[55]undec-2-en-3-yl)benzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the fluorination of a suitable benzonitrile precursor, followed by the introduction of the spirocyclic moiety through a series of cyclization reactions. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the spirocyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical insights.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: A related compound with similar fluorination but lacking the spirocyclic structure.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Another fluorinated compound with different functional groups and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability, specificity, and reactivity.
Properties
Molecular Formula |
C16H11F4NO4 |
---|---|
Molecular Weight |
357.26 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile |
InChI |
InChI=1S/C16H11F4NO4/c17-10-7(6-21)11(18)13(20)8(12(10)19)9-14(22)24-16(25-15(9)23)4-2-1-3-5-16/h22H,1-5H2 |
InChI Key |
BUEDXMQYJABNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)C#N)F)F)O |
Origin of Product |
United States |
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